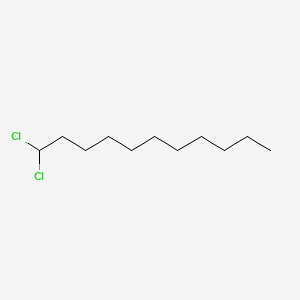
1,1-Dichloroundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloroundecane is an organic compound with the molecular formula C₁₁H₂₂Cl₂. It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the first carbon of an undecane chain. This compound is known for its use in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloroundecane can be synthesized through the chlorination of undecane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the first carbon of the undecane chain .
Industrial Production Methods
Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to ensure the selective chlorination at the first carbon position, minimizing the formation of other chlorinated isomers .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloroundecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in an alcoholic solvent.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted undecanes, such as 1-hydroxyundecane or 1-amino-undecane.
Elimination Reactions: The major products are alkenes, such as undec-1-ene.
Scientific Research Applications
1,1-Dichloroundecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Dichloroundecane in chemical reactions involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism . In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes through an E2 mechanism .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroundecane: Similar structure but with chlorine atoms on the first and second carbons.
1,1-Dichlorodecane: Similar structure but with a shorter carbon chain.
1,1-Dichlorododecane: Similar structure but with a longer carbon chain.
Uniqueness
1,1-Dichloroundecane is unique due to its specific substitution pattern, which makes it a valuable intermediate in organic synthesis. Its reactivity and the ability to undergo selective reactions make it distinct from other chlorinated hydrocarbons .
Properties
CAS No. |
822-01-5 |
|---|---|
Molecular Formula |
C11H22Cl2 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1,1-dichloroundecane |
InChI |
InChI=1S/C11H22Cl2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11H,2-10H2,1H3 |
InChI Key |
RFXWQJUJSLODOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


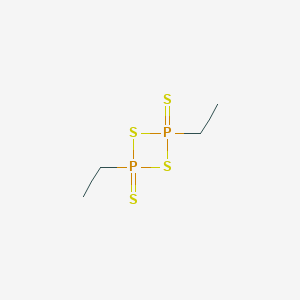
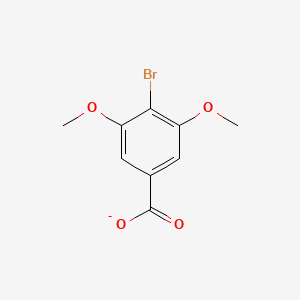
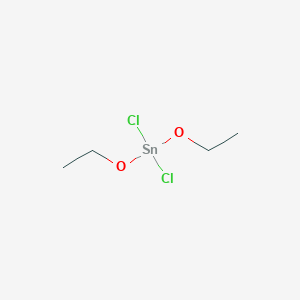
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
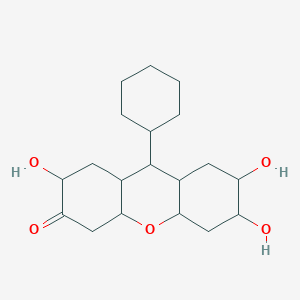
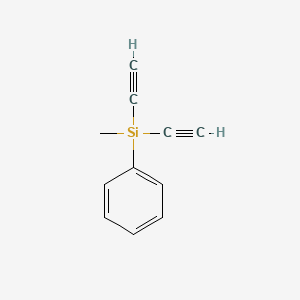

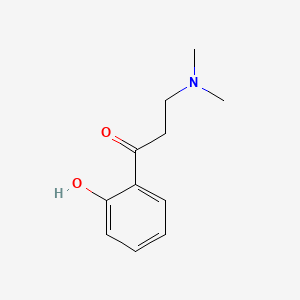

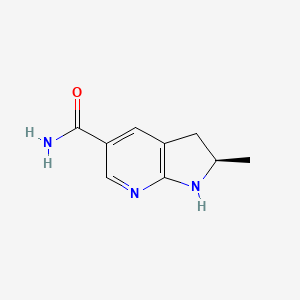
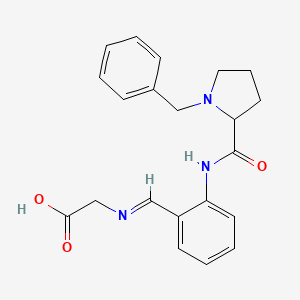
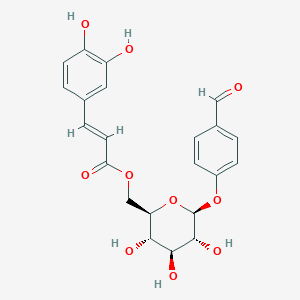
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
